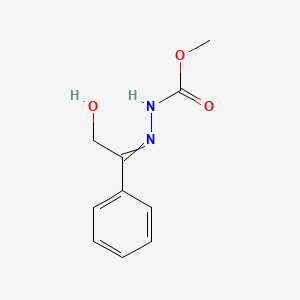
2-Decyl-6-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-6-methoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by a decyl group attached to the second carbon and a methoxy group attached to the sixth carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene under controlled temperature conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 2-Decyl-6-naphthaldehyde.
Reduction: Formation of 2-Decyl-6-methoxytetrahydronaphthalene.
Substitution: Formation of various alkyl or aryl-substituted naphthalenes.
Applications De Recherche Scientifique
2-Decyl-6-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive naphthalene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2-Decyl-6-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The naphthalene ring can undergo π-π stacking interactions, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Lacks the decyl group, making it less hydrophobic.
2-Decylnaphthalene: Lacks the methoxy group, reducing its potential for hydrogen bonding.
6-Methoxynaphthalene: Lacks the decyl group, affecting its overall hydrophobicity.
Uniqueness
2-Decyl-6-methoxynaphthalene is unique due to the presence of both the decyl and methoxy groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This combination enhances its potential for various applications, particularly in organic electronics and pharmaceuticals .
Propriétés
Formule moléculaire |
C21H30O |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-decyl-6-methoxynaphthalene |
InChI |
InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
Clé InChI |
DDTPUVNEZUQFKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)








